Cas no 2137501-14-3 (7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Chemical and Physical Properties
Names and Identifiers
-
- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
- 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
- AC2162
- 2137501-14-3
- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
- MB19122
- MFCD16995817
- AKOS037649595
- SY129986
- CS-12682
- CS-0176924
- Z2049763624
- Benzoxazole-7-boronic Acid Pinacol Ester
- EN300-254503
- DB-156473
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole
-
- MDL: MFCD16995817
- Inchi: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-8H,1-4H3
- InChI Key: MJDSPMWXACIOLG-UHFFFAOYSA-N
- SMILES: O1C2=C(B3OC(C)(C)C(C)(C)O3)C=CC=C2N=C1
Computed Properties
- Exact Mass: 245.1223235g/mol
- Monoisotopic Mass: 245.1223235g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB543073-250 mg |
Benzoxazole-7-boronic acid pinacol ester, 95%; . |
2137501-14-3 | 95% | 250MG |
€150.60 | 2023-07-11 | |
| abcr | AB543073-1 g |
Benzoxazole-7-boronic acid pinacol ester, 95%; . |
2137501-14-3 | 95% | 1g |
€291.00 | 2023-07-11 | |
| abcr | AB543073-5 g |
Benzoxazole-7-boronic acid pinacol ester; . |
2137501-14-3 | 5g |
€1,245.50 | 2022-08-31 | ||
| eNovation Chemicals LLC | D917821-0.25g |
Benzoxazole-7-boronic Acid Pinacol Ester |
2137501-14-3 | 97% | 0.25g |
$155 | 2023-05-11 | |
| eNovation Chemicals LLC | D917821-1g |
Benzoxazole-7-boronic Acid Pinacol Ester |
2137501-14-3 | 97% | 1g |
$335 | 2023-05-11 | |
| eNovation Chemicals LLC | D917821-5g |
Benzoxazole-7-boronic Acid Pinacol Ester |
2137501-14-3 | 97% | 5g |
$335 | 2024-07-20 | |
| Chemenu | CM558237-1g |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
2137501-14-3 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Enamine | EN300-254503-0.05g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
2137501-14-3 | 95% | 0.05g |
$33.0 | 2024-06-19 | |
| Enamine | EN300-254503-0.1g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
2137501-14-3 | 95% | 0.1g |
$48.0 | 2024-06-19 | |
| Enamine | EN300-254503-0.25g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
2137501-14-3 | 95% | 0.25g |
$68.0 | 2024-06-19 |
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Suppliers
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Introduction to 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole (CAS No. 2137501-14-3)
7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole, identified by the Chemical Abstracts Service Number (CAS No.) 2137501-14-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This borylated benzoxazole derivative represents a fascinating intersection of heterocyclic chemistry and boron-containing functional groups, which are increasingly recognized for their utility in drug design and catalytic applications.
The molecular structure of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole features a benzoxazole core substituted with a tetramethylborate group at the 2-position. The presence of the boronate ester functionality not only enhances the compound's reactivity in cross-coupling reactions but also opens up possibilities for further derivatization and application in synthetic chemistry. This compound is particularly noteworthy for its role as an intermediate in the synthesis of more complex molecules, including potential pharmacophores for therapeutic agents.
In recent years, boron-containing compounds have seen a surge in interest due to their unique electronic properties and biological activities. The tetramethylborate moiety in 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole imparts stability while maintaining reactivity, making it an attractive candidate for Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern organic synthesis. These reactions are pivotal in constructing biaryl systems, which are prevalent in many active pharmaceutical ingredients (APIs). The benzoxazole ring itself is a well-known pharmacophore found in various bioactive molecules, including those with anti-inflammatory and anticancer properties.
Current research highlights the potential of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole as a building block for novel drug candidates. For instance, studies have demonstrated its utility in generating substituted benzoxazoles with modified biological profiles. The borylation strategy allows for precise functionalization at the 2-position of the benzoxazole ring, enabling the introduction of diverse substituents that can modulate receptor binding affinity and metabolic stability. Such modifications are crucial for optimizing drug-like properties and improving therapeutic efficacy.
The synthesis of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole typically involves the reaction of 2-hydroxybenzoxazole with a suitable boronic acid derivative under palladium-catalyzed conditions. The use of tetramethylborate esters offers advantages such as enhanced solubility and reduced sensitivity to hydrolysis compared to other boronic acid derivatives. This makes the synthetic route more efficient and scalable for industrial applications. Additionally, the stability of the tetramethylborate group ensures that the intermediate can be stored and handled under mild conditions without significant degradation.
From a materials science perspective, 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole has been explored for its potential applications in organic electronics. Boron-containing heterocycles can contribute to the development of advanced materials with improved charge transport properties. The benzoxazole unit is particularly interesting due to its rigid aromatic system and electron-deficient nature, which can facilitate efficient energy transfer processes. Ongoing research aims to integrate this compound into optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
The pharmaceutical industry has also shown interest in leveraging 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole for structure-based drug design. Computational modeling studies have identified that modifications at the 2-position can influence binding interactions with target proteins. By systematically varying substituents while retaining the core borylated benzoxazole scaffold, researchers can generate libraries of compounds with tailored biological activities. This approach aligns with contemporary trends toward rational drug discovery and high-throughput screening methodologies.
Future directions in the study of 7-(tetramethyl-1,3,2-dioxaborlan-2-yl)-1,3-benzoxazole may include exploring its role in medicinal chemistry beyond simple intermediates. For example, derivatization strategies could yield novel bioconjugates or prodrugs designed to enhance delivery or targeted action in vivo. Additionally,the compound's potential as a catalyst or co-catalyst in asymmetric synthesis remains an exciting area for exploration. The integration of boron chemistry with green chemistry principles could further expand its utility by reducing reliance on hazardous reagents and improving environmental sustainability.
In summary,7-(tetramethyl-1,3,2-dioxaborlan - 2 - yl) - 1,3 - benzoxazole (CAS No . 2137501 - 14 - 3 ) is a versatile compound with significant implications across multiple scientific disciplines . Its unique structural features make it valuable for pharmaceutical synthesis , materials development , and catalytic applications . As research continues to uncover new possibilities ,this borylated benzoxazole derivative is poised to play an increasingly important role in advancing both academic knowledge and industrial innovation .
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